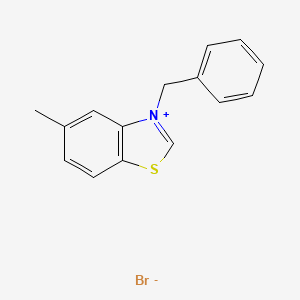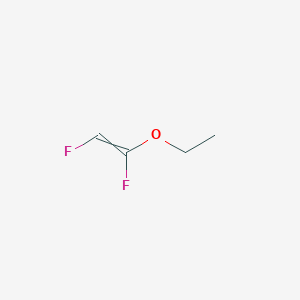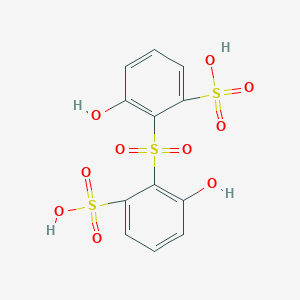
2,2'-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfonic acid groups and two hydroxyl groups attached to a benzene ring, connected by a sulfonyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) typically involves the sulfonation of 3-hydroxybenzene derivatives. One common method includes the reaction of 3-hydroxybenzenesulfonic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonyl bridge.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration. This method enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Sulfides and thiols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions, while the hydroxyl groups can participate in hydrogen bonding and redox reactions. These interactions can modulate the activity of biological pathways and processes.
Comparación Con Compuestos Similares
2-Hydroxybenzenesulfonic acid: Lacks the sulfonyl bridge and has different reactivity.
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Contains chlorine substituents, altering its chemical properties.
2-Amino-6-hydroxybenzenesulfonic acid: Contains an amino group, leading to different biological activities.
Uniqueness: 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) is unique due to the presence of the sulfonyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
113814-51-0 |
|---|---|
Fórmula molecular |
C12H10O10S3 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-(2-hydroxy-6-sulfophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O10S3/c13-7-3-1-5-9(24(17,18)19)11(7)23(15,16)12-8(14)4-2-6-10(12)25(20,21)22/h1-6,13-14H,(H,17,18,19)(H,20,21,22) |
Clave InChI |
HHUVGXDRJBOFDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)C2=C(C=CC=C2S(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






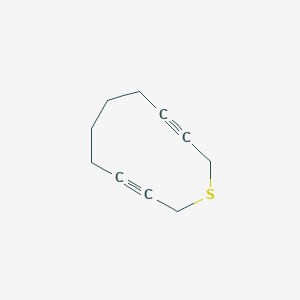



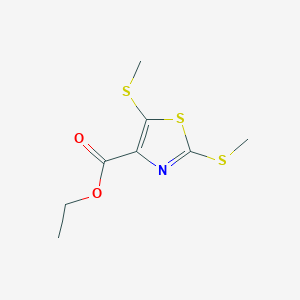
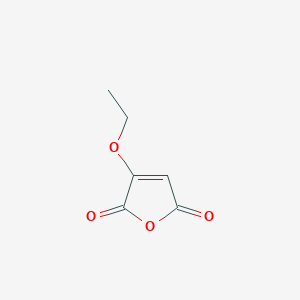
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
